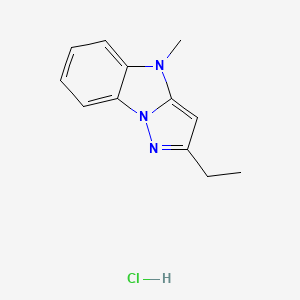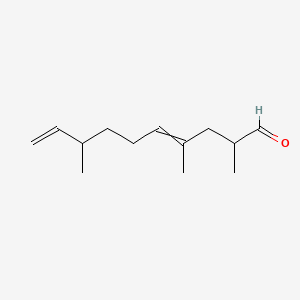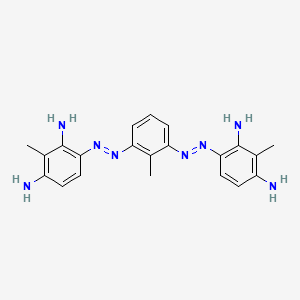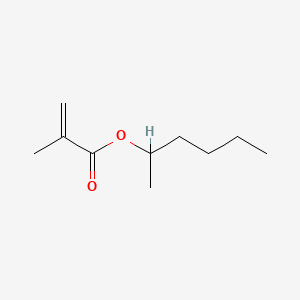
1-Methylpentyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpentyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from methacrylic acid and 1-methylpentanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers. Its structure consists of a methacrylate group attached to a 1-methylpentyl group, which imparts unique properties to the compound.
准备方法
1-Methylpentyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1-methylpentanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion. Industrial production methods often involve the use of acetone cyanohydrin as a precursor, which is converted to methacrylic acid and then esterified with 1-methylpentanol .
化学反应分析
1-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce methacrylic acid and 1-methylpentanol.
Transesterification: It can react with other alcohols to form different methacrylate esters. Common reagents used in these reactions include acids, bases, and alcohols.
科学研究应用
1-Methylpentyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as flexibility, transparency, and resistance to UV radiation.
Biomedical Applications: Polymers derived from this compound are used in medical devices, drug delivery systems, and dental materials due to their biocompatibility and mechanical properties.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants, where its properties enhance durability and performance.
作用机制
The mechanism of action of 1-methylpentyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, initiated by heat, light, or chemical initiators. The resulting polymers have unique mechanical and chemical properties, making them suitable for various applications. The molecular targets and pathways involved in its action include the formation of covalent bonds between monomer units, leading to the creation of high-molecular-weight polymers .
相似化合物的比较
1-Methylpentyl methacrylate can be compared with other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. While all these compounds share the methacrylate group, the alkyl group attached to the ester varies, leading to differences in their properties and applications. For example:
Methyl Methacrylate: Used in the production of poly(methyl methacrylate) (PMMA), known for its optical clarity and strength.
Ethyl Methacrylate: Used in coatings and adhesives, offering flexibility and durability.
Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.
This compound is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and resistance to environmental factors.
属性
CAS 编号 |
94159-13-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
hexan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-7-9(4)12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI 键 |
USPLKTKSLPLUJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


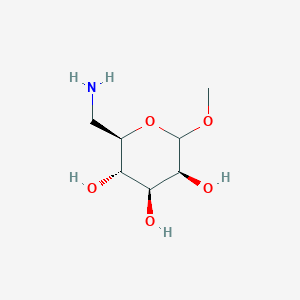

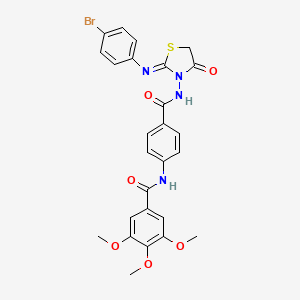

![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
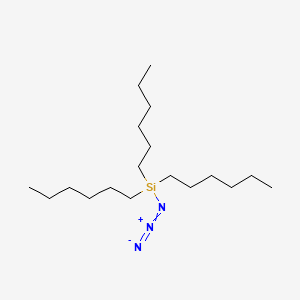
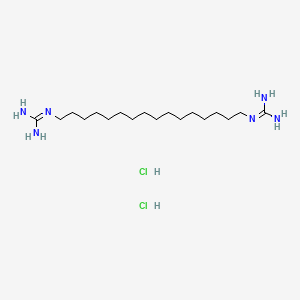
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
